![molecular formula C16H12ClN3O B2406032 4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-62-5](/img/structure/B2406032.png)
4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-chloroaniline derivative with a suitable pyrazolone. The exact method would depend on the specific substituents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a phenyl ring, and a 4-chloroaniline group. The exact structure would depend on the position and orientation of these groups .Chemical Reactions Analysis
As a pyrazolone derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions at the phenyl ring or the 4-chloroaniline group, or reactions involving the pyrazolone ring itself .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Structural Analysis and Properties
The structural characteristics and properties of pyrazolone derivatives have been extensively explored. For instance, the molecule (4Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been synthesized and its structure analyzed, revealing specific dihedral angles between benzene rings and a central methylpyrazolone/aminomethylene unit. The stability of this structure is significantly enhanced by an intramolecular N—H⋯O hydrogen bond, which stabilizes the planar conformation of the central unit. This compound exemplifies the intricate molecular structures possible with pyrazolone derivatives (Chi et al., 2009).
Catalytic and Environmental Applications
The compound has also been utilized in the context of green chemistry. For example, cellulose sulfuric acid, an environmentally friendly biopolymer, has been used as a catalyst in the synthesis of arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) via a one-pot multicomponent synthesis involving aryl aldehydes and pyrazolone. This method emphasizes cost-effectiveness, high yields, and environmental sustainability, showcasing the compound's role in promoting eco-friendly chemical processes (Mosaddegh et al., 2010).
Pharmaceutical Applications
In the pharmaceutical realm, pyrazolone derivatives have been synthesized and characterized for their potential antibacterial activities. Compounds like 5-methyl-4-(4-aminophenylamino-phenyl-methylene)-2-phenyl-2,4-dihydro-pyrazol-3-one have been tested against various bacterial strains, demonstrating the medicinal potential of these compounds. The comprehensive characterization of these compounds lays the groundwork for their potential use in treating bacterial infections (Liu et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-6-8-13(9-7-12)18-10-14-15(19-20-16(14)21)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRLSFNFWTJQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

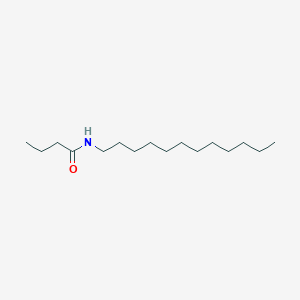
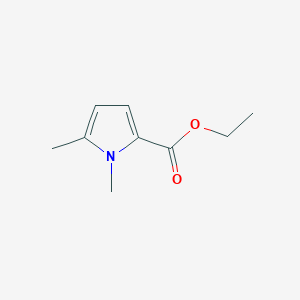
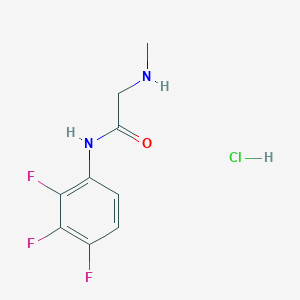
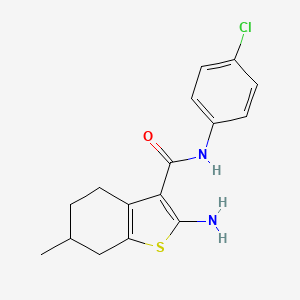

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)

![[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol](/img/structure/B2405962.png)
![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)
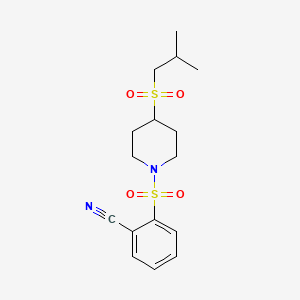
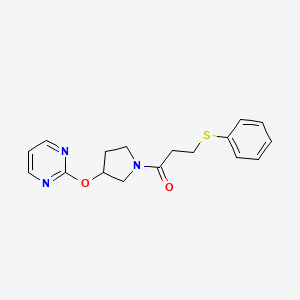
![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)
